2-(2-Methylazetidin-2-yl)ethanol

Description

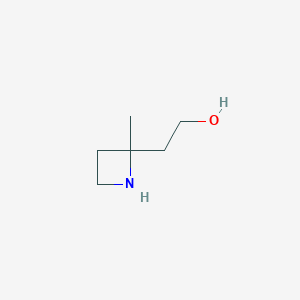

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylazetidin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(3-5-8)2-4-7-6/h7-8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFACKLBAIIMERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis protocols for this specific molecule in published literature, this document outlines a robust, multi-step synthetic pathway based on well-established and analogous chemical transformations reported for similar azetidine derivatives. Detailed experimental protocols, quantitative data from analogous reactions, and workflow visualizations are provided to facilitate its practical implementation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a four-step process commencing from the known precursor, N-Boc-2-methylazetidine-2-carboxylic acid. The pathway involves an initial esterification, followed by reduction of the ester to the corresponding alcohol, and concludes with the deprotection of the nitrogen atom to yield the final product.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for analogous transformations on N-Boc protected azetidine derivatives and other amino acids. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

This starting material can be prepared via several literature methods. A practical synthesis has been reported involving the use of (S)-phenylglycinol as a resolving agent to obtain enantiopure forms.[1] The formation of the azetidine ring is typically achieved through intramolecular alkylation.[1] For the purpose of this guide, we will assume the availability of racemic N-Boc-2-methylazetidine-2-carboxylic acid.

Step 2: Esterification to form Methyl (N-Boc-2-methylazetidin-2-yl)acetate

This procedure details the conversion of the carboxylic acid to its corresponding methyl ester.

-

Reagents and Materials:

-

N-Boc-2-methylazetidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

-

Procedure:

-

Suspend N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirring suspension.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure Methyl (N-Boc-2-methylazetidin-2-yl)acetate.

-

Step 3: Reduction to 2-(N-Boc-2-methylazetidin-2-yl)ethanol

This protocol describes the reduction of the methyl ester to the primary alcohol.

-

Reagents and Materials:

-

Methyl (N-Boc-2-methylazetidin-2-yl)acetate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, reflux condenser

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve Methyl (N-Boc-2-methylazetidin-2-yl)acetate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, carefully add sodium sulfate decahydrate portion-wise until the gray precipitate turns white and the solution becomes clear.

-

Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(N-Boc-2-methylazetidin-2-yl)ethanol.

-

If necessary, purify the product via flash column chromatography.

-

Step 4: N-Boc Deprotection to Yield this compound

This final step removes the tert-butoxycarbonyl (Boc) protecting group to give the target compound.

-

Reagents and Materials:

-

2-(N-Boc-2-methylazetidin-2-yl)ethanol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

-

Round-bottom flask, magnetic stirrer, ice bath

-

-

Procedure:

-

Dissolve 2-(N-Boc-2-methylazetidin-2-yl)ethanol (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C and add an excess of trifluoroacetic acid (e.g., 20-50% v/v) or a solution of 4M HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Dissolve the residue in water and wash with an organic solvent like ether or dichloromethane to remove any non-polar impurities.

-

Carefully basify the aqueous layer to a pH > 10 with a saturated solution of NaHCO₃ or dropwise addition of NaOH solution at 0 °C.

-

Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

-

Quantitative Data

The following table summarizes expected yields for each synthetic step. These values are based on reported yields for analogous reactions in the chemical literature and may vary depending on the specific reaction conditions and scale.

| Step | Transformation | Reagents | Expected Yield (%) | Reference for Analogy |

| 2 | Carboxylic Acid to Methyl Ester | SOCl₂, MeOH | 85 - 95 | General Procedure |

| 3 | Ester to Alcohol | LiAlH₄ | 70 - 90 | General Procedure |

| 4 | N-Boc Deprotection | TFA or HCl | 80 - 98 | General Procedure |

Workflow Visualization

The general experimental workflow for a typical synthetic step, such as the reduction of the ester, is illustrated below.

Caption: A generalized workflow for a single synthetic step.

This guide provides a robust and scientifically sound pathway for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details on related transformations and to optimize the described conditions for their specific needs.

References

Novel Synthetic Approaches to 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methylazetidin-2-yl)ethanol is a valuable building block in medicinal chemistry, offering a unique four-membered heterocyclic scaffold with a functionalized side chain. This technical guide explores novel and efficient synthetic routes to this target molecule, addressing the increasing demand for structurally diverse azetidine derivatives in drug discovery. The guide provides a comprehensive overview of a proposed multi-step synthesis, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate reproduction and further development by researchers in the field.

Introduction

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The inherent ring strain of the azetidine core can impart favorable conformational rigidity and metabolic stability to drug candidates. Specifically, 2-substituted azetidines are key components in a variety of biologically active compounds. This guide focuses on the synthesis of this compound, a bifunctional molecule with potential for further elaboration in the development of novel therapeutics.

Retrosynthetic Analysis and Proposed Synthetic Strategy

Logical Flow of the Proposed Synthesis:

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of N-Boc-2-methylazetidine-2-carboxylic acid

The synthesis of the key starting material, 2-methylazetidine-2-carboxylic acid, can be achieved following the practical and robust method developed by Couty and coworkers.[1] This procedure involves the formation of the azetidine ring via intramolecular alkylation. Following the synthesis of the free amino acid, the nitrogen is protected with a Boc group to facilitate the subsequent transformations.

Experimental Workflow for N-Boc-2-methylazetidine-2-carboxylic acid Synthesis:

Caption: Workflow for the synthesis of the key intermediate.

Protocol:

-

Synthesis of 2-Methylazetidine-2-carboxylic acid: Prepare according to the literature procedure described by Couty et al.[1]

-

N-Boc Protection:

-

To a solution of 2-methylazetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and cool the mixture to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acidify the reaction mixture with a 1 M HCl solution to pH 2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-methylazetidine-2-carboxylic acid.

-

Esterification of N-Boc-2-methylazetidine-2-carboxylic acid

The carboxylic acid is converted to its corresponding ethyl ester via a Fischer esterification reaction, which is an acid-catalyzed reaction with an excess of ethanol.[2][3]

Protocol:

-

Dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1.0 eq) in absolute ethanol (excess).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl N-Boc-2-methylazetidine-2-carboxylate.

Reduction of Ethyl N-Boc-2-methylazetidine-2-carboxylate

The final step involves the reduction of the ester to the primary alcohol using a strong reducing agent such as lithium aluminum hydride (LAH).[4][5]

Protocol:

-

To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of ethyl N-Boc-2-methylazetidine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again (Fieser work-up).

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield crude N-Boc-2-(2-methylazetidin-2-yl)ethanol.

-

Purify the crude product by column chromatography.

Deprotection of the N-Boc group (Optional)

If the unprotected amine is desired, the N-Boc group can be removed under acidic conditions.

Protocol:

-

Dissolve N-Boc-2-(2-methylazetidin-2-yl)ethanol in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

| Step | Reactant | Product | Typical Yield (%) |

| N-Boc Protection | 2-Methylazetidine-2-carboxylic acid | N-Boc-2-methylazetidine-2-carboxylic acid | >90 |

| Fischer Esterification | N-Boc-2-methylazetidine-2-carboxylic acid | Ethyl N-Boc-2-methylazetidine-2-carboxylate | 70-85 |

| LAH Reduction | Ethyl N-Boc-2-methylazetidine-2-carboxylate | N-Boc-2-(2-methylazetidin-2-yl)ethanol | 80-95 |

Conclusion

This technical guide outlines a novel and practical synthetic route to this compound. The proposed three-step sequence, starting from the readily accessible 2-methylazetidine-2-carboxylic acid, provides a reliable method for the preparation of this valuable building block. The detailed experimental protocols and workflow diagrams are intended to enable researchers to synthesize this compound and explore its potential in the development of new chemical entities for various therapeutic applications. The modularity of this synthetic approach also allows for the potential synthesis of a variety of derivatives by modifying the starting materials and reagents.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

In-depth Technical Guide: Characterization of 2-(2-Methylazetidin-2-yl)ethanol

Foreword: A comprehensive search of scientific databases and literature has revealed a notable absence of specific characterization data for the compound 2-(2-Methylazetidin-2-yl)ethanol. While the azetidine scaffold is a subject of considerable interest in medicinal chemistry, this particular derivative appears to be uncharacterized in publicly available resources.

This guide, therefore, pivots to a broader characterization of the azetidine class of molecules, providing a framework for the potential analysis of this compound, should it be synthesized. The methodologies, potential biological activities, and data presentation formats are based on established research on analogous azetidine derivatives.

Physicochemical and Spectroscopic Characterization (Hypothetical Data)

Quantitative data for novel compounds are typically determined through a suite of analytical experiments. The following tables represent the types of data that would be collected for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Formula | C₆H₁₃NO | Calculation |

| Molecular Weight | 115.17 g/mol | Mass Spectrometry |

| Appearance | Colorless oil | Visual Inspection |

| Boiling Point | Not Determined | Distillation |

| Melting Point | Not Applicable | Differential Scanning Calorimetry |

| logP | Not Determined | HPLC/Computational |

| pKa | Not Determined | Potentiometric Titration |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Interpretation |

| ¹H NMR | Not Determined | Proton environment |

| ¹³C NMR | Not Determined | Carbon skeleton |

| FT-IR (cm⁻¹) | Not Determined | Functional groups |

| MS (m/z) | Not Determined | Molecular ion and fragmentation |

Synthesis and Experimental Protocols

The synthesis of novel azetidine derivatives is a key area of research.[1] While a specific protocol for this compound is not available, a general synthetic approach can be proposed based on known methodologies for similar structures.

Proposed Synthetic Pathway

A plausible synthesis could involve the construction of the substituted azetidine ring followed by the introduction or modification of the ethanol side chain. The workflow for such a synthesis and subsequent characterization is outlined below.

Caption: General workflow for the synthesis and characterization of a novel azetidine derivative.

General Experimental Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the neat compound (if liquid) or a KBr pellet (if solid) in an FT-IR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups such as O-H (alcohol) and N-H (amine).

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization method (e.g., electrospray ionization - ESI).

-

Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

-

Potential Biological Activity and Signaling Pathways

Azetidine-containing molecules have been investigated for a wide array of biological activities, including antibacterial, anticancer, and antioxidant effects.[2][3][4] The specific activity of this compound would need to be determined through biological screening assays.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit, for example, anticancer properties, it might interact with known cellular signaling pathways that regulate cell proliferation and apoptosis. A generalized diagram of such a pathway is presented below.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by an azetidine derivative.

Conclusion for Drug Development Professionals

The azetidine scaffold is a privileged structure in modern drug discovery, offering a unique three-dimensional profile that can be exploited to modulate biological targets. While this compound remains a hypothetical compound in the context of available data, its structural motifs—a substituted azetidine ring and a primary alcohol—suggest potential for derivatization and exploration in various therapeutic areas. The synthesis and characterization of this and related novel azetidines could uncover new chemical entities with valuable pharmacological properties. Further research is warranted to explore this area of chemical space.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H NMR spectrum of 2-(2-Methylazetidin-2-yl)ethanol. The information presented herein is based on established principles of nuclear magnetic resonance spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for the characterization and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the rigid four-membered azetidine ring structure. The predicted data is summarized in the table below.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-a | ~1.25 | singlet | 3H | - |

| H-b | ~1.80 - 1.95 | multiplet | 1H | Jbc, Jbd |

| H-c | ~1.95 - 2.10 | multiplet | 1H | Jcb, Jcd |

| H-d | ~3.10 - 3.25 | multiplet | 2H | Jdb, Jdc |

| H-e | ~3.60 | triplet | 2H | Jef = ~5-7 Hz |

| H-f | ~2.50 (variable) | broad singlet | 1H | - |

| H-g | (variable) | broad singlet | 1H | - |

Note: The chemical shifts of protons attached to heteroatoms (N-H and O-H) can be highly variable and depend on factors such as solvent, concentration, and temperature.

Structural Diagram and Proton Assignments

The following diagram illustrates the chemical structure of this compound with all unique proton environments labeled. This visualization is crucial for understanding the origin of each signal in the predicted ¹H NMR spectrum.

Caption: Chemical structure of this compound with proton labeling.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following provides a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent may influence the chemical shifts of exchangeable protons (N-H and O-H).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

2. Instrument Parameters:

-

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): A range of 0-12 ppm is generally adequate for most organic molecules.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the splitting patterns (multiplicities) and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of predicting and analyzing the ¹H NMR spectrum follows a logical progression, as illustrated in the workflow diagram below.

Caption: Workflow for ¹H NMR spectral prediction and analysis.

This guide provides a foundational understanding of the expected ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully characterize the compound.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹³C NMR Data of 2-(2-Methylazetidin-2-yl)ethanol

This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. Due to the absence of experimentally published ¹³C NMR data for this specific molecule, this guide presents predicted chemical shifts based on established NMR prediction methodologies and analysis of structurally analogous compounds. It also includes a standardized experimental protocol for acquiring ¹³C NMR spectra for similar small molecules.

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated using widely accepted NMR prediction algorithms and by comparing with data from structurally similar molecules. The chemical structure with atom numbering is provided in the subsequent diagram.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) |

| C2 | Quaternary carbon in the azetidine ring, bonded to nitrogen | 60 - 70 |

| C3 | Methylene group in the azetidine ring | 25 - 35 |

| C4 | Methylene group in the azetidine ring, adjacent to nitrogen | 50 - 60 |

| C5 | Methyl group attached to C2 | 20 - 30 |

| C6 | Methylene group of the ethanol substituent, attached to C2 | 35 - 45 |

| C7 | Methylene group of the ethanol substituent, bearing the hydroxyl group | 60 - 70 |

Note: These are estimated values and may differ from experimental results. The solvent used for analysis will also influence the exact chemical shifts.

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the predicted ¹³C NMR data.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for acquiring a ¹³C NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified solid sample, or use 50-100 µL for a liquid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift reference.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a suitable reference signal.

2. NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

3. Data Acquisition:

-

Set the spectrometer to the appropriate ¹³C frequency (e.g., 100, 125, or 150 MHz, depending on the instrument's field strength).

-

Use a standard proton-decoupled pulse sequence to acquire the ¹³C spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for most organic molecules).

-

The number of scans will depend on the sample concentration. For a dilute sample, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, longer relaxation delays are necessary.

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis by setting the reference peak (e.g., TMS at 0.00 ppm or the solvent peak) to its known value.

-

Integrate the peaks if quantitative information is desired, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons.

Logical Workflow for Structure Verification

The following diagram illustrates a logical workflow for the structural analysis and verification of a synthesized small molecule using ¹³C NMR.

Caption: Workflow for compound verification using ¹³C NMR.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry analysis of 2-(2-Methylazetidin-2-yl)ethanol, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the absence of direct literature on the mass spectrum of this specific molecule, this document outlines a theoretical fragmentation pattern based on established principles of mass spectrometry for analogous structures, alongside detailed experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is predicted to exhibit characteristic fragmentation patterns associated with its azetidine and ethanol moieties. The molecular formula for this compound is C₆H₁₃NO, with a monoisotopic molecular weight of 115.0997 g/mol . Under typical soft ionization techniques such as Electrospray Ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at m/z 116.1070.

The primary fragmentation pathways are anticipated to involve cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), a common fragmentation route for amines, and loss of small neutral molecules like water from the ethanol side chain.[1][2]

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |

| 116.1070 | [C₆H₁₄NO]⁺ | Protonated molecular ion [M+H]⁺ |

| 101.0835 | [C₅H₁₁N]⁺ | Loss of the terminal methyl group from the azetidine ring. |

| 98.0964 | [C₆H₁₂N]⁺ | Loss of a water molecule (H₂O) from the protonated molecular ion. |

| 86.0964 | [C₅H₁₂N]⁺ | α-cleavage, loss of the ethyl alcohol group. |

| 72.0808 | [C₄H₁₀N]⁺ | Ring opening followed by cleavage. |

| 58.0651 | [C₃H₈N]⁺ | Cleavage of the azetidine ring. |

Experimental Protocols

The following protocols are recommended for the mass spectrometry analysis of this compound, based on standard procedures for small, polar organic molecules.[3][4]

Sample Preparation

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

-

Working Solution Preparation: Dilute the stock solution to a final concentration range of 1-10 µg/mL using the same solvent. For electrospray ionization, it is often beneficial to add a small amount of acid (e.g., 0.1% formic acid) to the final solution to promote protonation.[4]

-

Blank Samples: Prepare blank samples containing only the solvent (with any additives like formic acid) to be run before and after the sample analysis to check for carryover and background contamination.[4]

-

Sample Vials: Use standard 2 mL mass spectrometry vials with screw caps and soft septa.[4]

Instrumentation and Data Acquisition

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this polar compound.[3]

-

Sample Introduction: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatography (LC) system for separation from any impurities. For LC-MS, a reverse-phase C18 column or a HILIC column could be suitable.[3]

Table 2: Suggested Mass Spectrometer Settings (ESI-Q-TOF)

| Parameter | Suggested Value |

| Ionization Mode | Positive ESI |

| Capillary Voltage | 3.5 - 4.5 kV |

| Nebulizer Gas (N₂) Pressure | 1.5 - 2.5 bar |

| Drying Gas (N₂) Flow Rate | 8 - 12 L/min |

| Drying Gas Temperature | 180 - 220 °C |

| Mass Range | 50 - 500 m/z |

| Collision Energy (for MS/MS) | 10 - 40 eV (ramped) |

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of the protonated this compound molecule.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Workflow

This diagram outlines the general workflow for the mass spectrometry analysis of this compound.

Caption: General experimental workflow for the mass spectrometry analysis.

References

FT-IR Spectroscopic Analysis of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted FT-IR Spectral Data

The FT-IR spectrum of 2-(2-Methylazetidin-2-yl)ethanol is characterized by the vibrational frequencies of its constituent functional groups. The following table summarizes the predicted key absorption bands, their corresponding vibrational modes, and expected wavenumber ranges. These predictions are derived from established correlations in infrared spectroscopy.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3200 | O-H (Alcohol) | Stretching, H-bonded | Strong, Broad |

| 2975 - 2850 | C-H (Alkyl) | Stretching | Strong |

| 1470 - 1450 | C-H (Alkyl) | Bending (Scissoring) | Medium |

| 1380 - 1365 | C-H (Alkyl) | Bending (Rocking) | Medium-Weak |

| 1260 - 1000 | C-N (Azetidine) | Stretching | Medium-Strong |

| 1150 - 1050 | C-O (Alcohol) | Stretching | Strong |

| ~800 | C-N-C (Azetidine Ring) | Ring Deformation | Medium-Weak |

Experimental Protocol: FT-IR Analysis of a Liquid Sample

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

-

Sample: this compound, liquid.

-

Micropipette.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

II. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean the crystal by wiping it with a lint-free wipe soaked in isopropanol, followed by a dry wipe.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove environmental and instrumental interferences.

III. Sample Analysis

-

Using a micropipette, place a small drop (approximately 1-2 µL) of this compound onto the center of the ATR crystal.

-

Ensure the sample covers the crystal surface completely.

-

Acquire the FT-IR spectrum of the sample. Typical acquisition parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

-

IV. Data Processing and Analysis

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from the zero-absorbance line.

-

Identify and label the significant absorption peaks in the spectrum.

-

Compare the obtained peak positions with the expected values from the data table and established FT-IR correlation charts to confirm the presence of the expected functional groups and the identity of the compound.

Visualizations

Chemical Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound and highlights the key functional groups responsible for its characteristic infrared absorption bands.

Caption: Molecular structure with key functional groups.

Experimental Workflow for FT-IR Spectroscopy

This diagram outlines the logical steps involved in the FT-IR analysis of a liquid sample.

Caption: FT-IR experimental workflow.

Physicochemical Properties of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and their role as bioisosteres for other cyclic and acyclic moieties. The substituent pattern on the azetidine ring plays a critical role in modulating the physicochemical and pharmacological properties of the molecule. This technical guide focuses on the physicochemical properties of 2-(2-Methylazetidin-2-yl)ethanol, a substituted azetidine of potential interest in drug discovery and development.

Physicochemical Properties

The following table summarizes the predicted and experimental physicochemical properties of the related isomer, 2-(1-Methylazetidin-3-yl)ethanol. These values can serve as an estimation for this compound, but experimental verification is essential.

| Property | Value (for 2-(1-Methylazetidin-3-yl)ethanol) | Data Type |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol [1] | Calculated |

| CAS Number | 1363381-66-1[1] | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | Not available | - |

| logP | Not available | - |

| Solubility | Not available | - |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for drug development. Below are detailed methodologies for key experimental procedures.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, the melting point is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

Experimental Workflow: Melting Point Determination

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. It is a key indicator of volatility.

Experimental Workflow: Boiling Point Determination (Thiele Tube Method)

Caption: Procedure for boiling point determination using the Thiele tube method.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. It is the pH at which the compound is 50% ionized and 50% non-ionized.

Experimental Workflow: pKa Determination (Potentiometric Titration)

References

Determining the Solubility of 2-(2-Methylazetidin-2-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for determining and understanding the solubility of the novel compound 2-(2-Methylazetidin-2-yl)ethanol in various organic solvents. Due to the limited availability of public data on this specific molecule, this document focuses on outlining robust experimental protocols and data presentation strategies that can be employed in a laboratory setting. Additionally, it provides qualitative solubility information for structurally similar compounds to offer initial guidance.

Introduction to this compound and its Analogs

This compound is a unique small molecule containing a strained azetidine ring, a tertiary alcohol, and a methyl group. These structural features are anticipated to influence its solubility profile. The presence of a hydroxyl group suggests potential for hydrogen bonding with polar solvents, while the hydrocarbon backbone may contribute to solubility in less polar environments.

Predicted and Analog Solubility Data

Quantitative solubility data for this compound has not been identified in publicly accessible literature. However, based on the properties of analogous compounds, a qualitative assessment can be inferred. The following table provides a template for recording experimental solubility data and includes the qualitative information for a similar compound for illustrative purposes.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted/Analog Solubility | Experimental Solubility (e.g., g/100 mL at 25°C) | Observations |

| Ethanol | C₂H₅OH | 24.5 | Miscible (for 1-(1-Methylazetidin-3-yl)ethanol)[1] | Data to be determined | |

| Methanol | CH₃OH | 32.7 | Likely Soluble | Data to be determined | |

| Isopropanol | C₃H₈O | 19.9 | Likely Soluble | Data to be determined | |

| Acetone | C₃H₆O | 20.7 | Likely Soluble | Data to be determined | |

| Acetonitrile | C₂H₃N | 37.5 | Likely Soluble | Data to be determined | |

| Dichloromethane | CH₂Cl₂ | 9.1 | Potentially Soluble | Data to be determined | |

| Toluene | C₇H₈ | 2.4 | Likely Sparingly Soluble | Data to be determined | |

| Hexane | C₆H₁₄ | 1.9 | Likely Insoluble | Data to be determined |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following established experimental protocols are recommended.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy (if the compound has a chromophore).

-

Calculation: The solubility is calculated from the concentration of the compound in the saturated solution.

Spectroscopic Method

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid method for solubility determination.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Saturation Method (steps 1 and 2).

-

Sampling and Dilution: After phase separation, withdraw an aliquot of the supernatant and dilute it with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled and recorded during experimentation:

-

Temperature: Solubility is generally temperature-dependent. Experiments should be conducted at a constant and reported temperature.

-

Solvent Polarity: The "like dissolves like" principle suggests that the polarity of the solvent will be a major determinant of solubility.

-

Purity of the Compound and Solvent: Impurities can affect solubility and should be minimized.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different solubilities.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not yet publicly documented, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. By employing standardized methods such as the isothermal saturation technique and leveraging analytical instrumentation, a comprehensive solubility profile can be established. This data will be invaluable for applications in drug development, process chemistry, and materials science.

References

An In-depth Technical Guide on the Stability and Storage of 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-Methylazetidin-2-yl)ethanol. Due to the limited availability of direct stability data for this specific compound in publicly accessible literature, this guide draws upon established principles of azetidine chemistry, stability data from structurally related compounds, and standardized protocols for stability testing of pharmaceutical ingredients.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring substituted with a methyl group and an ethanol side chain. The presence of the azetidine ring, a secondary amine, and a primary alcohol functional group dictates its chemical reactivity and stability profile.

Key Structural Features:

-

Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom. The ring strain of azetidines makes them more reactive than larger ring systems like pyrrolidines but generally more stable and easier to handle than three-membered aziridines.

-

Secondary Amine: The nitrogen atom in the azetidine ring is a secondary amine, which is basic and can be a site for protonation, alkylation, and other reactions.

-

Primary Alcohol: The ethanol side chain provides a site for oxidation, esterification, and etherification, and it can also contribute to the compound's hygroscopicity.

Potential Degradation Pathways

Based on the chemistry of azetidines and alcohols, several degradation pathways can be anticipated for this compound under various stress conditions.

-

Hydrolysis: Azetidines can undergo hydrolytic ring-opening, particularly under acidic conditions. This proceeds through the formation of a reactive azetidinium ion, which is then attacked by water.[1][2]

-

Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The secondary amine can also be oxidized.

-

Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species and subsequent degradation. Photostability testing is crucial to determine the need for light-protected storage.[3][4][5][6]

Below is a conceptual diagram illustrating a potential hydrolytic degradation pathway.

Caption: Conceptual pathway for acid-catalyzed hydrolytic degradation.

Recommended Storage Conditions

While specific long-term stability data for this compound is not available, the following general storage conditions are recommended based on the stability of analogous azetidine derivatives and small molecule amine alcohols.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation of the alcohol and amine functionalities. |

| Light | Protected from light (Amber vial) | To prevent photodegradation. |

| Moisture | Tightly sealed container in a dry environment | The presence of a hydroxyl group suggests potential for hygroscopicity.[7][][9][10][11] |

| pH | Store as a solid or in a neutral, aprotic solvent | To avoid acid-catalyzed hydrolysis. |

Illustrative Stability Data

The following table presents hypothetical stability data for this compound under accelerated storage conditions. This data is for illustrative purposes to demonstrate how stability information could be presented and should not be considered as actual experimental results.

| Time Point | Condition | Assay (%) | Total Impurities (%) | Appearance |

| 0 | - | 99.8 | 0.2 | White to off-white solid |

| 1 month | 40°C / 75% RH | 99.2 | 0.8 | Off-white solid |

| 3 months | 40°C / 75% RH | 98.5 | 1.5 | Yellowish solid |

| 6 months | 40°C / 75% RH | 97.1 | 2.9 | Yellowish solid |

| 6 months | 25°C / 60% RH | 99.6 | 0.4 | White to off-white solid |

| 6 months | Photostability (ICH Q1B) | 99.1 | 0.9 | Slightly discolored |

Experimental Protocols for Stability Testing

The following are generalized experimental protocols for assessing the stability of this compound, based on ICH guidelines.[12][13][14][15][16]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[1][17][18][19]

-

Hydrolytic Degradation:

-

Prepare solutions of the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic).

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a known concentration.

-

Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation and identify major degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Incubate the solution at room temperature for a defined period.

-

Analyze samples at various time points by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Analyze samples at various time points to assess for degradation.

-

-

Photostability Testing (as per ICH Q1B): [4][5][6][20]

-

Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and dark control samples by HPLC.

-

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: Workflow for conducting forced degradation studies.

Hygroscopicity testing determines the compound's tendency to absorb moisture from the atmosphere.[7][][9][10][11]

-

Place a known weight of the compound in a dynamic vapor sorption (DVS) analyzer or in desiccators with controlled relative humidity (RH) at a constant temperature (e.g., 25°C).

-

Expose the sample to a range of RH levels (e.g., from 10% to 90% in increments).

-

Monitor the change in mass of the sample until equilibrium is reached at each RH level.

-

Classify the hygroscopicity based on the percentage of weight gain (e.g., according to the European Pharmacopoeia classification).

These studies are performed on the drug substance in its proposed packaging to establish a re-test period or shelf life.[12][13][14]

-

Place samples in controlled environmental chambers at long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay, degradation products, and other relevant quality attributes.

Analytical Methods

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the structural elucidation of unknown impurities.[2]

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. q1scientific.com [q1scientific.com]

- 6. rdlaboratories.com [rdlaboratories.com]

- 7. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 9. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]

- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 13. pharmtech.com [pharmtech.com]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 15. snscourseware.org [snscourseware.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. biopharminternational.com [biopharminternational.com]

- 18. biomedres.us [biomedres.us]

- 19. acdlabs.com [acdlabs.com]

- 20. database.ich.org [database.ich.org]

Technical Whitepaper: Synthesis and Characterization of Azetidine Derivatives

Disclaimer: Information regarding the specific compound 2-(2-Methylazetidin-2-yl)ethanol is not available in the public domain, including scientific literature and chemical databases. This document provides a summary of synthetic methodologies and characterization data for structurally related azetidine compounds to serve as a technical guide for researchers in the field.

Introduction

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are important structural motifs in medicinal chemistry and drug discovery, often serving as key building blocks for more complex molecules. The strained four-membered ring imparts unique conformational properties and reactivity. This guide outlines common synthetic routes and characterization data for various substituted azetidine derivatives, drawing from available literature on similar structures.

General Synthetic Strategies for the Azetidine Core

The synthesis of the azetidine ring can be challenging due to ring strain. However, several reliable methods have been developed. A prevalent method for creating substituted 2-azetidinones (β-lactams) is the Staudinger ketene-imine cycloaddition, which involves the reaction of a ketene with an imine[1][2].

Below is a generalized workflow for the Staudinger synthesis, a common method for creating the core ring structure of many azetidine derivatives.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive analysis of the potential biological activity of 2-(2-Methylazetidin-2-yl)ethanol. As of the date of this publication, no specific biological data for this compound has been reported in the peer-reviewed scientific literature. The information presented herein is based on the known activities of structurally related compounds and general pharmacological principles. This guide is intended to serve as a framework for initiating research and development of this novel chemical entity.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1] Its unique conformational constraints and ability to introduce three-dimensional character into otherwise planar molecules make it an attractive component for novel therapeutics.[1] Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) effects.[2] The stability, rigidity, and favorable physicochemical properties conferred by the azetidine ring have led to its incorporation into numerous clinical candidates and approved drugs.[1][2]

This compound is a novel, unexplored derivative of azetidine. Its structure combines the rigid azetidine core with a flexible ethanol side chain, offering unique possibilities for interaction with biological targets. The presence of a methyl group at the 2-position and a hydroxyl group on the ethanol tail suggests potential for specific binding interactions and favorable pharmacokinetic properties. This whitepaper will explore the hypothetical biological activities of this compound and propose a comprehensive strategy for its evaluation.

Physicochemical Properties (Predicted)

A preliminary analysis of the structure of this compound suggests the following physicochemical properties, which would require experimental confirmation:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₁₃NO | Based on chemical structure. |

| Molecular Weight | 115.17 g/mol | Calculated from the molecular formula. |

| LogP (Lipophilicity) | Low to Moderate | The hydroxyl group and the nitrogen atom are expected to increase hydrophilicity. |

| Aqueous Solubility | High | The presence of the polar hydroxyl group and the basic nitrogen should confer good water solubility. |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | The -OH group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| pKa | 8.0 - 10.0 (for the amine) | Typical range for a secondary amine within a strained ring system. |

These properties suggest that this compound is likely to have good "drug-like" characteristics, with sufficient solubility for formulation and the potential for oral bioavailability.

Hypothesized Biological Activities and Potential Targets

Based on the activities of other substituted azetidine derivatives, we can hypothesize several potential therapeutic applications for this compound.

-

CNS Activity: The small, relatively polar nature of the molecule may allow it to cross the blood-brain barrier. Azetidine derivatives have been investigated for their effects on various CNS targets, including dopamine receptors and other neurotransmitter systems.[2] The structural similarity to some known psychoactive compounds warrants investigation into its potential as a modulator of neuronal signaling.

-

Anticancer Activity: Numerous azetidine-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action for these compounds often involves the inhibition of key enzymes or disruption of cellular signaling pathways.

-

Antimicrobial Activity: While many antimicrobial azetidines are β-lactams (azetidin-2-ones), the simple azetidine scaffold has also been shown to possess antibacterial and antifungal properties.[3] The compound could potentially interfere with microbial cell wall synthesis, DNA replication, or other essential metabolic processes.

-

Anti-inflammatory Activity: Some azetidine derivatives have been reported to possess anti-inflammatory properties.[2] Potential mechanisms could include the inhibition of pro-inflammatory enzymes like cyclooxygenases or the modulation of cytokine signaling.

Proposed Experimental Workflows for Biological Evaluation

A systematic approach is required to elucidate the biological activity of this compound. The following workflows are proposed:

4.1. In Vitro Screening Workflow

This initial phase aims to identify any biological activity in a high-throughput and cost-effective manner.

References

2-(2-Methylazetidin-2-yl)ethanol as a novel chemical entity

Technical Guide: 2-(2-Methylazetidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a novel chemical entity with limited publicly available data. This guide presents a hypothetical framework for its synthesis, characterization, and potential biological evaluation based on established principles for structurally related azetidine derivatives. The experimental protocols and data herein are illustrative and intended to serve as a template for future research.

Introduction

Azetidines are four-membered heterocyclic amines that have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties. Their strained ring system can impart favorable conformational rigidity and act as a bioisosteric replacement for other functional groups, often leading to improved metabolic stability, cell permeability, and target-binding affinity. This document provides a technical overview of the novel compound this compound, outlining a potential synthetic route, hypothetical characterization data, and a proposed workflow for its biological evaluation.

Physicochemical Properties

A summary of the predicted and hypothetical analytical data for this compound is presented below.

| Property | Value | Method |

| Molecular Formula | C6H13NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Appearance | Colorless to pale yellow oil (Hypothetical) | Visual Inspection |

| Purity (HPLC) | >98% (Hypothetical) | HPLC-UV (210 nm) |

| Solubility | Soluble in water, methanol, DMSO (Predicted) | Solubility Assessment |

| logP | 0.85 (Predicted) | Computational (ChemDraw) |

| pKa | 9.2 (Predicted for azetidine nitrogen) | Computational (ChemDraw) |

Hypothetical Synthesis

A plausible synthetic route for this compound is proposed, starting from commercially available starting materials. The key steps involve the formation of the azetidine ring followed by functional group manipulation.

Synthetic Workflow

Caption: Hypothetical synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Boc-protected amino alcohol To a solution of 3-amino-3-methyl-1,5-pentanediol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography (Silica gel, 30% ethyl acetate in hexanes) to yield the Boc-protected amino alcohol.

Step 2: Intramolecular Cyclization The Boc-protected amino alcohol (1.0 eq) is dissolved in pyridine (0.5 M) and cooled to 0 °C. p-Toluenesulfonyl chloride (1.2 eq) is added, and the mixture is stirred at room temperature for 16 hours. The reaction is then heated to 60 °C for 4 hours to facilitate cyclization. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na2SO4, and concentrated.

Step 3: Deprotection The crude protected azetidine is dissolved in DCM (0.2 M), and trifluoroacetic acid (TFA, 5.0 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure.

Step 4: Purification The crude this compound is purified by silica gel column chromatography using a gradient of 5-10% methanol in DCM containing 1% triethylamine to afford the final product.

Hypothetical Biological Evaluation

Given the presence of the azetidine scaffold, a common motif in compounds targeting G-protein coupled receptors (GPCRs), a hypothetical screening cascade against a panel of muscarinic acetylcholine receptors (M-series) is proposed.

Biological Screening Workflow

Caption: Hypothetical screening cascade for a novel chemical entity.

Hypothetical Biological Activity

The following table summarizes hypothetical data from a radioligand binding assay against muscarinic receptors.

| Receptor Target | IC50 (nM) [Hypothetical] | Assay Type | Radioligand |

| M1 | 150 | Radioligand Binding | [3H]-Pirenzepine |

| M2 | 850 | Radioligand Binding | [3H]-AF-DX 384 |

| M3 | 220 | Radioligand Binding | [3H]-4-DAMP |

| M4 | >10,000 | Radioligand Binding | [3H]-Himbacine |

| M5 | 1200 | Radioligand Binding | [3H]-4-DAMP |

Detailed Experimental Protocol: Radioligand Binding Assay (Hypothetical)

Cell membranes expressing the human muscarinic M1 receptor are prepared from stably transfected CHO cells. For the competition binding assay, membranes (10 µg of protein) are incubated in a final volume of 200 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with 0.5 nM [3H]-Pirenzepine and varying concentrations of this compound (10⁻¹¹ to 10⁻⁵ M). The incubation is carried out for 60 minutes at 25 °C. Non-specific binding is determined in the presence of 1 µM atropine. The reaction is terminated by rapid filtration through GF/B filters using a cell harvester. The filters are washed three times with ice-cold buffer. The radioactivity retained on the filters is measured by liquid scintillation counting. Data are analyzed using a non-linear regression model to determine the IC50 values.

Potential Signaling Pathway Involvement

Based on the hypothetical activity at the M1 muscarinic receptor, this compound could potentially modulate the Gq-coupled signaling pathway.

Caption: Hypothetical M1 receptor-mediated Gq signaling pathway.

Conclusion

While experimental data on this compound is not currently available in the public domain, this guide provides a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and biological evaluation. The unique structural features of the azetidine ring suggest that this compound and its derivatives could be valuable probes for chemical biology and drug discovery. Further empirical studies are required to validate the proposed methodologies and to fully elucidate the chemical and biological properties of this novel entity.

Theoretical Conformational Analysis of 2-(2-Methylazetidin-2-yl)ethanol: A Technical Guide

Abstract

This technical guide outlines a comprehensive theoretical framework for the conformational analysis of 2-(2-Methylazetidin-2-yl)ethanol. Due to the absence of specific experimental or computational studies on this molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals. It details the proposed computational methodologies, expected conformational isomers, and the potential influence of intramolecular interactions on the molecule's three-dimensional structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in various biologically active compounds.[1][2] Its puckered nature, combined with the rotational freedom of the 2-(2-hydroxyethyl) side chain, suggests a complex conformational landscape for the title compound. Understanding these conformational preferences is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This guide proposes a systematic approach using established computational chemistry techniques to explore this landscape.

Introduction

The conformational flexibility of small molecules is a critical determinant of their biological activity, influencing how they interact with physiological targets. The molecule this compound possesses two key structural features that dictate its conformational space: the puckered azetidine ring and a flexible ethanol substituent at a quaternary center. The azetidine ring is known to adopt a non-planar conformation to alleviate ring strain, with a reported dihedral angle of approximately 37° for the parent molecule.[3][4] The presence of substituents can further influence the degree and nature of this puckering.

A significant feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the ethanol side chain and the lone pair of the azetidine nitrogen. Such interactions in amino alcohols are known to be significant in determining their preferred conformations.[5][6][7] This guide outlines a theoretical study to identify the low-energy conformers of this molecule, quantify their relative stabilities, and characterize the key geometrical parameters that define them.

Proposed Computational Methodology

A multi-step computational protocol is proposed to thoroughly investigate the conformational space of this compound. This approach is designed to efficiently identify all relevant low-energy conformers and provide accurate energetic and geometric data.

Conformational Search

The initial exploration of the potential energy surface will be performed using a molecular mechanics-based conformational search. This step aims to generate a broad range of possible conformations.

Experimental Protocol:

-

Initial Structure Generation: A 3D model of this compound will be constructed.

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, will be employed.

-

Search Algorithm: A systematic or Monte Carlo search algorithm will be used to explore the torsional space of the molecule.[8] Key rotatable bonds to be sampled include the C-C and C-O bonds of the ethanol side chain and the bonds defining the azetidine ring pucker.

-

Energy Minimization: Each generated conformer will be subjected to energy minimization to locate the nearest local minimum.

-

Filtering: The resulting conformers will be filtered based on a predefined energy window (e.g., 10 kcal/mol above the global minimum) and root-mean-square deviation (RMSD) clustering to eliminate duplicates.

Quantum Mechanical Geometry Optimization and Frequency Calculation

The unique conformers identified in the initial search will be subjected to more accurate quantum mechanical calculations to refine their geometries and determine their relative energies.

Experimental Protocol:

-

Level of Theory: Density Functional Theory (DFT) will be employed for its balance of accuracy and computational cost. The B3LYP functional is a suitable choice for organic molecules.[9][10]

-

Basis Set: A Pople-style split-valence basis set, such as 6-31G(d,p), will be used for the initial optimizations.[11] For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ is recommended.[10][12]

-

Geometry Optimization: The geometry of each conformer will be fully optimized without constraints.

-

Frequency Analysis: Vibrational frequency calculations will be performed on each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Effects: To simulate a more biologically relevant environment, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be applied during the optimization and energy calculation steps.

Expected Conformational Isomers and Data Presentation

The conformational analysis is expected to yield several low-energy structures. The primary conformational variables will be the puckering of the azetidine ring and the orientation of the ethanol side chain. The puckering can be described by the C-C-C-N dihedral angle. The side chain orientation can be defined by the N-C-C-O and C-C-O-H dihedral angles.

Two main families of conformers are anticipated: those with and without an intramolecular hydrogen bond (I-HB) between the ethanol's hydroxyl group and the azetidine's nitrogen. The presence of an I-HB is expected to significantly stabilize the conformer.

Hypothetical Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the proposed computational study. The values presented are hypothetical but plausible based on known principles of conformational analysis of similar molecules.

Table 1: Key Dihedral Angles (in degrees) for Postulated Conformers of this compound

| Conformer ID | Description | N-C2-C3-C4 | C4-N-C2-C(ethanol) | N-C2-C(ethanol)-O | C(ethanol)-C-O-H |

| Conf-1 | I-HB, Gauche | 25.5 | -110.2 | 65.1 | 60.3 |

| Conf-2 | I-HB, Anti | -24.8 | 115.7 | -175.4 | 58.9 |

| Conf-3 | No I-HB, Extended | 26.1 | -108.9 | 178.2 | 179.5 |

| Conf-4 | No I-HB, Gauche | -25.2 | 112.4 | 68.9 | -65.7 |

Table 2: Relative Energies of Postulated Conformers of this compound (DFT/6-311+G(d,p))

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| Conf-1 | 0.00 | 0.00 | 0.00 |

| Conf-2 | 1.25 | 1.20 | 1.35 |

| Conf-3 | 2.80 | 2.75 | 2.95 |

| Conf-4 | 3.50 | 3.42 | 3.65 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed workflow and the relationships between the expected conformers.

Caption: Workflow for theoretical conformational analysis.

Caption: Relationship between postulated conformers.

Conclusion

This technical guide provides a robust framework for the theoretical investigation of the conformational preferences of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it will be possible to identify the key low-energy conformers, assess the stabilizing effect of the potential intramolecular hydrogen bond, and provide detailed geometric and energetic data. The insights gained from such a study will be invaluable for understanding the molecule's intrinsic structural properties and will provide a solid foundation for future drug design and development efforts involving the 2-substituted azetidine scaffold.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]